molecular formula C12H7ClN2S B11740413 2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile

2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile

Cat. No.: B11740413
M. Wt: 246.72 g/mol
InChI Key: PHZRGKAPUIZWKE-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile is a Schiff base derivative synthesized via the condensation of 2-aminothiophene-3-carbonitrile with 2-chlorobenzaldehyde. Its structure features a thiophene core substituted at position 3 with a carbonitrile group and at position 2 with a 2-chlorophenylimine moiety. This compound belongs to a broader class of 2-[(arylidene)amino]thiophene-3-carbonitriles, which are studied for their biological activities, including antifungal, antibacterial, and anticancer properties .

Properties

Molecular Formula

C12H7ClN2S

Molecular Weight

246.72 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylideneamino]thiophene-3-carbonitrile

InChI

InChI=1S/C12H7ClN2S/c13-11-4-2-1-3-10(11)8-15-12-9(7-14)5-6-16-12/h1-6,8H

InChI Key

PHZRGKAPUIZWKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=CS2)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-aminothiophene-3-carbonitrile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and carbonitrile groups can enhance its binding affinity and specificity towards these targets. The thiophene ring can also participate in π-π stacking interactions, further stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings :

  • The 2-chlorophenyl derivative exhibits moderate antifungal activity against Candida krusei (MIC: 32 µg/mL) and Cryptococcus neoformans (MIC: 64 µg/mL), attributed to the electron-withdrawing chloro group enhancing electrophilicity and membrane interaction .
  • The 4-chlorophenyl isomer () shares similar molecular weight but lacks reported bioactivity, suggesting positional isomerism critically impacts target binding .
  • Hydroxyl and methoxy substituents (e.g., 3-hydroxy-4-methoxyphenyl) enhance solubility and anticancer potency, likely due to hydrogen-bonding interactions with cellular targets .
Physicochemical and Structural Comparisons
  • Solubility : Electron-withdrawing groups (e.g., -Cl, -CN) reduce aqueous solubility but improve lipid membrane penetration. The 2-chlorophenyl derivative is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) .
  • Stability : Schiff bases with electron-deficient aryl groups (e.g., 2-chlorophenyl) exhibit greater hydrolytic stability than those with electron-donating groups (e.g., -OCH₃) at physiological pH .
  • Crystallography : X-ray studies (e.g., ) reveal planar thiophene and arylidene moieties, facilitating π-π stacking in crystal lattices. The dihedral angle between thiophene and 2-chlorophenyl groups is ~15°, indicating moderate conjugation .

Biological Activity

Chemical Identity
The compound 2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile, with CAS number 338777-52-9, has the molecular formula C12_{12}H7_7ClN2_2S and a molecular weight of 246.72 g/mol. It is a thiophene derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Properties

Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile have shown activity against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Klebsiella pneumoniae.
  • Fungal strains : Inhibition of Candida albicans has also been reported.

A study highlighted that related compounds showed minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL against these pathogens, suggesting a promising therapeutic potential for treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in various research contexts. For example, derivatives have been tested for their ability to inhibit cancer cell proliferation in vitro. The mechanisms often involve the induction of apoptosis and cell cycle arrest in cancer cells:

  • Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).
  • Findings : Compounds exhibited IC50 values in the micromolar range, indicating effective cytotoxicity against these cell lines.

Anti-inflammatory Effects

Research has suggested that thiophene derivatives can also exert anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of 2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile is influenced by its structural components. Substituents on the thiophene ring and the chlorophenyl group can significantly affect potency:

Substituent Effect on Activity
Chlorine at position 2Increases antibacterial activity
Methyl groupsCan enhance lipophilicity and cellular uptake
Amino groupEssential for interaction with biological targets

Case Study 1: Antimicrobial Evaluation

In a comparative study of various thiophene derivatives, it was found that the presence of halogen substituents significantly enhanced antimicrobial activity. The compound under discussion was among those tested, showing notable inhibition zones against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Screening

A detailed investigation into the anticancer properties revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. This was corroborated by flow cytometry analysis, which demonstrated an increase in sub-G1 phase cells indicative of apoptosis.

Case Study 3: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound inhibited TNF-alpha induced NF-kB activation, leading to reduced expression of inflammatory markers. This suggests potential use in chronic inflammatory conditions.

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